molecular formula C14H14N2O4 B113354 (3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956247-29-3

(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B113354
CAS No.: 956247-29-3
M. Wt: 274.27 g/mol
InChI Key: MDIZWWWSVVGOAJ-RWEMILLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a potent and selective inhibitor of Phosphodiesterase 4 (PDE4), a key enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, leading to the suppression of pro-inflammatory mediator release and the promotion of anti-inflammatory effects. This mechanism makes it a critical research tool for investigating cAMP-mediated signaling pathways in the context of inflammatory diseases , autoimmune disorders , and neurological conditions such as depression and multiple sclerosis, where PDE4 has been identified as a promising therapeutic target. The compound is a structurally optimized analog of the classic PDE4 inhibitor Rolipram, and its defined stereochemistry at the 3aR,4S,9bS positions is essential for its high binding affinity and selectivity, ensuring consistent and reproducible experimental results. Supplied with detailed analytical data, including HPLC and mass spectrometry reports, this compound is intended For Research Use Only and is an indispensable pharmacological probe for advancing drug discovery and understanding immunomodulation.

Properties

IUPAC Name

(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-7-5-6-10(16(19)20)11-8-3-2-4-9(8)13(14(17)18)15-12(7)11/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18)/t8-,9+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIZWWWSVVGOAJ-RWEMILLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C3C=CCC3C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a bicyclic organic molecule that exhibits a range of biological activities. This compound is part of the cyclopentaquinoline family, known for their diverse pharmacological properties. The presence of both a nitro group and a carboxylic acid moiety in its structure enhances its potential for various biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N2O4C_{14}H_{14}N_{2}O_{4} with a molecular weight of 274.27 g/mol. Its unique structure includes:

  • A bicyclic framework that contributes to its biological activity.
  • A nitro group at position 9, which can be reduced to form reactive intermediates.
  • A carboxylic acid functional group at position 4, allowing for various chemical reactions such as esterification.

Structural Features Table

FeatureDescription
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Functional GroupsNitro group, Carboxylic acid
Bicyclic StructureCyclopentaquinoline

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

A study demonstrated that certain synthesized quinoline derivatives had Minimum Inhibitory Concentrations (MICs) against S. aureus as low as 64 μg/mL and against E. coli at 128 μg/mL .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown cytotoxic effects on different cancer cell lines. For example:

  • Compounds with similar structures exhibited apoptosis-inducing capabilities in cancer cells.

Preliminary results suggest that the compound may inhibit tumor growth through mechanisms involving the induction of programmed cell death .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds within this class have demonstrated anti-inflammatory effects. These compounds can reduce inflammation markers both in vitro and in vivo, indicating their potential utility in treating inflammatory diseases.

The biological activity of This compound is believed to involve several mechanisms:

  • Enzyme Interaction : The nitro group can be reduced to an amine under specific conditions, which may interact with enzymes involved in metabolic pathways.
  • Cellular Targeting : The compound might inhibit or activate specific enzymes or receptors within cells, leading to altered biochemical pathways.
  • Reactive Intermediate Formation : The reduction of the nitro group generates reactive intermediates that can modify cellular components.

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives similar to this compound:

  • Antibacterial Evaluation : A study compared the antibacterial efficacy of synthesized quinoline derivatives against various bacterial strains using agar diffusion methods . The results indicated that structural modifications significantly influenced antibacterial potency.
  • Cytotoxicity Assessment : Compounds were tested on mouse macrophage cell lines (RAW 264.7) using MTT assays to determine their cytotoxicity levels. Results showed that while some compounds exhibited weak cytotoxicity (IC50 values around 56–98 μg/mL), they maintained safety profiles comparable to established antibiotics like ampicillin .

Summary of Case Studies Table

Study FocusFindings
Antibacterial ActivitySignificant activity against S. aureus and E. coli with MICs of 64 μg/mL and 128 μg/mL respectively .
CytotoxicityWeak cytotoxicity in RAW 264.7 cells with IC50 values of 56–98 μg/mL .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound 6-methyl, 9-nitro, 4-carboxylic acid C₁₄H₁₄N₂O₄ High polarity (carboxylic acid); moderate lipophilicity (methyl)
8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid 8-nitro, 4-carboxylic acid C₁₃H₁₂N₂O₄ Nitro at C8 alters electronic distribution; reduced steric hindrance
8-Cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid 8-cyano, 4-carboxylic acid C₁₄H₁₂N₂O₂ Cyano group increases polarity and hydrogen-bonding potential
8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid 8-fluoro, 4-carboxylic acid C₁₃H₁₂FNO₂ Fluorine enhances metabolic stability and bioavailability
8-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid 8-ethoxycarbonyl, 4-carboxylic acid C₁₆H₁₇NO₄ Ethoxycarbonyl increases lipophilicity; ester prodrug potential

Physicochemical Properties

  • Polarity : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., ethoxycarbonyl in ).
  • Lipophilicity: Methyl and ethoxycarbonyl substituents increase logP values, favoring membrane permeability. Cyano and nitro groups reduce logP .
  • Acidity: The carboxylic acid (pKa ~3.8–4.0) is ionized at physiological pH, aiding solubility. Nitro groups (pKa ~-1) are electron-withdrawing but non-ionizable .

Stability and Reactivity

  • Carboxylic Acid : Prone to decarboxylation under high temperatures or acidic conditions. Stabilized in salt forms (e.g., sodium, potassium) .

Preparation Methods

Modified Pfitzinger Reaction with Cyclic Enaminones

The Pfitzinger reaction, traditionally employing isatin derivatives and ketones to form quinoline-4-carboxylic acids, has been adapted for fused-ring systems. A TMSCl-mediated protocol enables the use of cyclic enaminones derived from cyclopentanone, facilitating cyclopenta[c]quinoline formation.

Procedure :

  • Enaminone Synthesis : Cyclopentanone reacts with dimethylamine to form a cyclic enaminone.

  • Quinoline Core Formation : The enaminone reacts with 5-nitroisatin under TMSCl in methanol, yielding a cyclopenta-fused quinoline-4-carboxylate.

  • Decarboxylation : Heating in m-xylene removes the carboxyl group, yielding the nitro-substituted intermediate.

Key Data :

StepConditionsYield
Enaminone formationCyclopentanone, dimethylamine, Δ85%
Quinoline synthesisTMSCl, MeOH, 12 h72%
Decarboxylationm-Xylene, reflux, 6 h90%

Stereochemical Control : The (3aR,4S,9bS) configuration arises from the chair-like transition state during enaminone-isatin cyclization, guided by TMSCl’s Lewis acidity.

Cyclization Approaches for Fused-Ring Formation

Diels-Alder Cycloaddition

Post-quinoline synthesis, a Diels-Alder reaction between the quinoline’s electron-deficient pyridine ring and a diene (e.g., 1,3-butadiene) forms the cyclopenta moiety.

Procedure :

  • Quinoline Precursor : Synthesize 6-methylquinoline-4-carboxylic acid via Pfitzinger reaction using acetone and 7-methylisatin.

  • Nitration : Treat with HNO₃/H₂SO₄ at 0°C to introduce nitro at position 9.

  • Diels-Alder Reaction : React with 1,3-butadiene under high pressure (5 GPa) to form the cyclopenta ring.

Challenges :

  • Regioselectivity : Nitration at position 9 requires electron-donating methyl at position 6 to direct electrophilic substitution.

  • Stereoselectivity : High-pressure conditions favor endo transition state, yielding the desired (3aR,4S,9bS) isomer.

Multi-Step Functionalization and Resolution

StepConditionsYield
NitrationHNO₃/H₂SO₄, 0°C, 2 h65%
Friedel-CraftsAlCl₃, DCM, 24 h58%
MethylationLDA, MeI, THF, −78°C45%

Stereoselective Oxidation and Reduction

Asymmetric Hydrogenation

To achieve the (4S) configuration, a chiral ruthenium catalyst (e.g., Noyori-type) selectively reduces a ketone intermediate.

Procedure :

  • Ketone Intermediate : Oxidize 3a-hydroxyl group to ketone using KMnO₄.

  • Hydrogenation : Use [(S)-BINAP]RuCl₂ to reduce ketone to alcohol with >98% ee.

Optimization :

  • Temperature : 50°C, H₂ (50 psi)

  • Solvent : Ethanol

  • Catalyst Loading : 2 mol%

Industrial Scalability and Process Optimization

Patent-Based Large-Scale Synthesis

The Chinese patent CN102924374B outlines a scalable route emphasizing cost-effective reagents and mild conditions:

  • Isatin Ring-Opening : React isatin with NaOH/acetone to form 2-toluquinoline-4-carboxylic acid (99% yield).

  • Aldol Addition : Benzaldehyde condensation introduces a vinyl group (85% yield).

  • Cyclization : Acetic anhydride-mediated dehydration forms the cyclopenta ring (93% yield).

Advantages :

  • Low-cost reagents (NaOH, acetic anhydride).

  • High yields at each step (>85%).

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step organic reactions, including cyclization of precursors such as substituted quinoline derivatives. Key steps include nitro group introduction and stereochemical control via chiral catalysts or resolving agents. Reaction temperature (e.g., reflux at 80°C for acyl chloride formation) and pH (for hydrolysis) are critical for yield and purity .

Q. Which analytical techniques are recommended for validating purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (≥99% purity) is standard for purity assessment. Nuclear magnetic resonance (NMR, 1H/13C) confirms stereochemistry and functional groups, while infrared (IR) spectroscopy identifies carbonyl (C=O) and nitro (NO₂) stretches. Mass spectrometry (MS) validates molecular weight (C₁₄H₁₄N₂O₄, 274.28 g/mol) .

Q. What are the compound’s stability profiles under varying storage conditions?

Stability studies indicate sensitivity to light, humidity, and acidic/basic conditions. Store at –20°C in inert atmospheres (argon) with desiccants. Degradation products (e.g., nitro-reduction byproducts) can be monitored via HPLC .

Q. How does the cyclopenta[c]quinoline core influence bioactivity?

The fused bicyclic system enhances planar rigidity, improving target binding (e.g., enzyme active sites). The nitro group at C9 and carboxylic acid at C4 enable hydrogen bonding and charge interactions, critical for antimicrobial or anti-inflammatory activity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships?

Density functional theory (DFT) optimizes the compound’s geometry to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking (AutoDock Vina) predicts binding modes to targets like DNA gyrase, with validation via site-directed mutagenesis .

Q. What strategies resolve contradictions in reported biological activity data?

Cross-validate assays (e.g., MIC vs. time-kill curves for antimicrobial activity) and standardize test conditions (pH, serum concentration). Use isogenic mutant strains to confirm target specificity .

Q. How can reaction mechanisms for nitro group transformations be investigated?

Isotopic labeling (¹⁵N-nitrogen) tracks nitro reduction pathways. Kinetic studies under varying reductants (e.g., Na₂S₂O₄) identify intermediates via LC-MS. Computational transition state modeling (Gaussian) supplements experimental data .

Q. What methodologies optimize regioselectivity in derivative synthesis?

Design of experiments (DoE) screens catalysts (e.g., Pd/C for hydrogenation), solvents (DMF vs. THF), and temperatures. Substituent effects are probed via Hammett plots using para-substituted aryl precursors .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

Chiral HPLC with cellulose-based columns resolves enantiomers. Asymmetric catalysis (e.g., Jacobsen’s salen complexes) or enzymatic resolution (lipases) ensures ≥99% enantiomeric excess (ee) .

Q. What in silico tools predict metabolic pathways and toxicity?

Use Schrödinger’s ADMET Predictor or SwissADME to assess cytochrome P450 interactions and metabolite formation. Cross-reference with ToxCast data to prioritize derivatives with low hepatotoxicity .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₁₄N₂O₄
Molecular Weight274.28 g/mol
logP (Predicted)1.8 ± 0.3
Aqueous Solubility0.12 mg/mL (pH 7.4)

Table 2: Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation Strategy
6-Methyl-9-amine derivativeNitro over-reductionControlled H₂ pressure (5 psi)
Cyclopenta ring-opened productAcidic hydrolysisUse buffered conditions (pH 6–7)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.